- Process for the asymmetric reduction of 3-benzoylpiperidines, United States, , ,
Cas no 942142-74-7 (1-Piperidinecarboxylic acid, 3-[(R)-(3-chlorophenyl)hydroxymethyl]-, 1,1-dimethylethyl ester, (3R)-)
![1-Piperidinecarboxylic acid, 3-[(R)-(3-chlorophenyl)hydroxymethyl]-, 1,1-dimethylethyl ester, (3R)- structure](https://fr.kuujia.com/scimg/cas/942142-74-7x500.png)
942142-74-7 structure
Nom du produit:1-Piperidinecarboxylic acid, 3-[(R)-(3-chlorophenyl)hydroxymethyl]-, 1,1-dimethylethyl ester, (3R)-
Numéro CAS:942142-74-7
Le MF:C17H24ClNO3
Mégawatts:325.830364227295
MDL:MFCD13184688
CID:832733
PubChem ID:44555022
1-Piperidinecarboxylic acid, 3-[(R)-(3-chlorophenyl)hydroxymethyl]-, 1,1-dimethylethyl ester, (3R)- Propriétés chimiques et physiques
Nom et identifiant
-
- 1-Piperidinecarboxylic acid, 3-[(R)-(3-chlorophenyl)hydroxyMethyl]-, 1,1-diMethylethyl ester, (3R)-
- 2-Methyl-2-propanyl (3R)-3-[(R)-(3-chlorophenyl)(hydroxy)methyl]- 1-piperidinecarboxylate
- tert-Butyl (R)-3-((R)-(3-chlorophenyl)(hydroxy)methyl)piperidine-1-carboxylate
- (R)-tert-butyl 3-((R)-(3-chlorophenyl)(hydroxy)methyl)piperidine-1-carboxylate
- ADRSZIQSSXPARX-HIFRSBDPSA-N
- 1-Piperidinecarboxylic acid,3-[(R)-(3-chlorophenyl)hydroxymethyl]-,1,1-dimethylethyl ester,(3R)-
- tert-butyl (3r)-3-[(r)-(3-chlorophenyl)(hydroxy)-methyl]-1-p
- 1,1-Dimethylethyl (3R)-3-[(R)-(3-chlorophenyl)hydroxymethyl]-1-piperidinecarboxylate (ACI)
- SCHEMBL968955
- tert-Butyl(R)-3-((R)-(3-chlorophenyl)(hydroxy)methyl)piperidine-1-carboxylate
- 942142-74-7
- tert-butyl (3R)-3-[(R)-(3-chlorophenyl)-hydroxymethyl]piperidine-1-carboxylate
- CS-B0227
- CS-13992
- AKOS037649974
- tert-butyl (3r)-3-[(r)-(3-chlorophenyl)(hydroxy)-methyl]-1-piperidinecarboxylate
- 1-Piperidinecarboxylic acid, 3-[(R)-(3-chlorophenyl)hydroxymethyl]-, 1,1-dimethylethyl ester, (3R)-
-
- MDL: MFCD13184688
- Piscine à noyau: 1S/C17H24ClNO3/c1-17(2,3)22-16(21)19-9-5-7-13(11-19)15(20)12-6-4-8-14(18)10-12/h4,6,8,10,13,15,20H,5,7,9,11H2,1-3H3/t13-,15+/m1/s1
- La clé Inchi: ADRSZIQSSXPARX-HIFRSBDPSA-N
- Sourire: [C@H](C1C=CC=C(Cl)C=1)([C@@H]1CCCN(C(=O)OC(C)(C)C)C1)O
Propriétés calculées
- Qualité précise: 325.144
- Masse isotopique unique: 325.144
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 1
- Nombre de récepteurs de liaison hydrogène: 3
- Comptage des atomes lourds: 22
- Nombre de liaisons rotatives: 4
- Complexité: 383
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 2
- Nombre non défini de stéréocentres atomiques: 0
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Surface topologique des pôles: 49.8
- Le xlogp3: 3.3
Propriétés expérimentales
- Dense: 1.192
- Point d'ébullition: 432.6°C at 760 mmHg
- Point d'éclair: 215.4°C
- Indice de réfraction: 1.55
- Le PSA: 49.77000
- Le LogP: 3.95840
1-Piperidinecarboxylic acid, 3-[(R)-(3-chlorophenyl)hydroxymethyl]-, 1,1-dimethylethyl ester, (3R)- PrixPlus >>
Entreprises | No. | Nom du produit | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | D767430-100mg |
1-Piperidinecarboxylic acid, 3-[(R)-(3-chlorophenyl)hydroxyMethyl]-, 1,1-diMethylethyl ester, (3R)- |
942142-74-7 | 95+% | 100mg |
$820 | 2024-06-06 | |
Chemenu | CM482519-100mg |
1-Piperidinecarboxylic acid, 3-[(R)-(3-chlorophenyl)hydroxyMethyl]-, 1,1-diMethylethyl ester, (3R)- |
942142-74-7 | 95%+ | 100mg |
$733 | 2022-08-31 | |
1PlusChem | 1P00GUFB-25mg |
1-Piperidinecarboxylic acid, 3-[(R)-(3-chlorophenyl)hydroxyMethyl]-, 1,1-diMethylethyl ester, (3R)- |
942142-74-7 | 97% | 25mg |
$333.00 | 2023-12-15 | |
A2B Chem LLC | AH85127-25mg |
1-Piperidinecarboxylic acid, 3-[(R)-(3-chlorophenyl)hydroxyMethyl]-, 1,1-diMethylethyl ester, (3R)- |
942142-74-7 | 95% | 25mg |
$146.00 | 2024-04-19 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1057908-250mg |
tert-Butyl (R)-3-((R)-(3-chlorophenyl)(hydroxy)methyl)piperidine-1-carboxylate |
942142-74-7 | 96% | 250mg |
¥9313.00 | 2024-04-24 | |
A2B Chem LLC | AH85127-50mg |
1-Piperidinecarboxylic acid, 3-[(R)-(3-chlorophenyl)hydroxyMethyl]-, 1,1-diMethylethyl ester, (3R)- |
942142-74-7 | 95% | 50mg |
$245.00 | 2024-04-19 | |
eNovation Chemicals LLC | D767430-250mg |
1-Piperidinecarboxylic acid, 3-[(R)-(3-chlorophenyl)hydroxyMethyl]-, 1,1-diMethylethyl ester, (3R)- |
942142-74-7 | 95+% | 250mg |
$1170 | 2025-02-21 | |
ChemScence | CS-B0227-100mg |
1-Piperidinecarboxylic acid, 3-[(R)-(3-chlorophenyl)hydroxymethyl]-, 1,1-dimethylethyl ester, (3R)- |
942142-74-7 | 100mg |
$576.0 | 2022-04-26 | ||
1PlusChem | 1P00GUFB-50mg |
1-Piperidinecarboxylic acid, 3-[(R)-(3-chlorophenyl)hydroxyMethyl]-, 1,1-diMethylethyl ester, (3R)- |
942142-74-7 | 97% | 50mg |
$550.00 | 2023-12-15 | |
A2B Chem LLC | AH85127-100mg |
1-Piperidinecarboxylic acid, 3-[(R)-(3-chlorophenyl)hydroxyMethyl]-, 1,1-diMethylethyl ester, (3R)- |
942142-74-7 | >98% | 100mg |
$973.00 | 2024-07-18 |
1-Piperidinecarboxylic acid, 3-[(R)-(3-chlorophenyl)hydroxymethyl]-, 1,1-dimethylethyl ester, (3R)- Méthode de production
Méthode de production 1
Conditions de réaction
1.1 Reagents: Sodium hydroxide , Hydrogen Catalysts: (TB-5-13)-Dichloro[(2S)-1-[(4S)-4,5-dihydro-4-(1-methylethyl)-2-oxazolyl-κN3]-2-… Solvents: tert-Butyl methyl ether , Water ; 22 h, 4 bar, rt
Référence
Méthode de production 2
Conditions de réaction
1.1 Reagents: Catecholborane Catalysts: (R)-2-Methyl-CBS-oxazaborolidine Solvents: Toluene ; rt → -78 °C; -78 °C; 20 min, -78 °C; -78 °C → 15 °C; overnight, 15 °C
1.2 Reagents: Water ; 0 °C
1.2 Reagents: Water ; 0 °C
Référence
- Preparation of aminophenylpiperidinecarboxylate derivatives and analogs as renin inhibitors, World Intellectual Property Organization, , ,
Méthode de production 3
Conditions de réaction
1.1 Reagents: (R)-2-Methyl-CBS-oxazaborolidine Solvents: Toluene ; rt → -78 °C
1.2 Reagents: Catecholborane ; 20 min, -78 °C; -78 °C → -15 °C; overnight, -15 °C
1.3 Reagents: Water ; 0 °C
1.2 Reagents: Catecholborane ; 20 min, -78 °C; -78 °C → -15 °C; overnight, -15 °C
1.3 Reagents: Water ; 0 °C
Référence
- Diaminopropanol derivatives as renin inhibitors and their preparation, pharmaceutical compositions and use in the treatment of diseases, World Intellectual Property Organization, , ,
Méthode de production 4
Conditions de réaction
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran , Hexane ; -78 °C; 1 h, -78 °C
1.2 Solvents: Tetrahydrofuran ; -78 °C; -78 °C → rt; 2 h, rt
1.3 Reagents: Ammonium chloride Solvents: Water
1.4 Catalysts: (3aR)-Tetrahydro-3,3-diphenyl-1H,3H-pyrrolo[1,2-c][1,3,2]oxazaborole Solvents: Toluene , Tetrahydrofuran ; -15 °C; 1 h, -15 °C
1.5 Reagents: (T-4)-Trihydro(tetrahydrofuran)boron Solvents: Tetrahydrofuran ; -15 °C; 2 h, -15 °C
1.6 Reagents: Methanol ; -15 °C
1.2 Solvents: Tetrahydrofuran ; -78 °C; -78 °C → rt; 2 h, rt
1.3 Reagents: Ammonium chloride Solvents: Water
1.4 Catalysts: (3aR)-Tetrahydro-3,3-diphenyl-1H,3H-pyrrolo[1,2-c][1,3,2]oxazaborole Solvents: Toluene , Tetrahydrofuran ; -15 °C; 1 h, -15 °C
1.5 Reagents: (T-4)-Trihydro(tetrahydrofuran)boron Solvents: Tetrahydrofuran ; -15 °C; 2 h, -15 °C
1.6 Reagents: Methanol ; -15 °C
Référence
- Preparation of piperidine derivatives as renin inhibitors, World Intellectual Property Organization, , ,
Méthode de production 5
Conditions de réaction
1.1 Reagents: (R)-2-Methyl-CBS-oxazaborolidine Solvents: Toluene , Tetrahydrofuran ; -15 °C; 1 h, -15 °C
1.2 Reagents: (T-4)-Trihydro(tetrahydrofuran)boron Solvents: Tetrahydrofuran ; -15 °C; 2 h, -15 °C
1.3 Reagents: Methanol ; -15 °C
1.2 Reagents: (T-4)-Trihydro(tetrahydrofuran)boron Solvents: Tetrahydrofuran ; -15 °C; 2 h, -15 °C
1.3 Reagents: Methanol ; -15 °C
Référence
- Piperidine derivatives as aspartic protease inhibitors and their preparation, pharmaceutical compositions and use in the treatment of aspartic protease mediated diseases, World Intellectual Property Organization, , ,
Méthode de production 6
Conditions de réaction
1.1 Reagents: Catecholborane Catalysts: (R)-2-Methyl-CBS-oxazaborolidine Solvents: Toluene ; rt → -78 °C; 20 min, -78 °C; -78 °C → -15 °C; overnight, -15 °C
1.2 Reagents: Water ; 0 °C
1.2 Reagents: Water ; 0 °C
Référence
- Piperidines and morpholines as renin inhibitors and their preparation, pharmaceutical compositions and use in the treatment of diseases associated with renin activity, World Intellectual Property Organization, , ,
Méthode de production 7
Conditions de réaction
1.1 Reagents: Catecholborane Catalysts: (3aR)-Tetrahydro-3,3-diphenyl-1H,3H-pyrrolo[1,2-c][1,3,2]oxazaborole Solvents: Toluene ; 16 h, -14 °C
Référence
- Optimization of orally bioavailable alkyl amine renin inhibitorsBioorganic & Medicinal Chemistry Letters, 2010, 20(2), 694-699,
Méthode de production 8
Conditions de réaction
1.1 Reagents: (R)-2-Methyl-CBS-oxazaborolidine Solvents: Toluene , Tetrahydrofuran ; -15 °C; 1 h, -15 °C
1.2 Reagents: Borane Solvents: Tetrahydrofuran ; -15 °C; 2 h, -15 °C
1.2 Reagents: Borane Solvents: Tetrahydrofuran ; -15 °C; 2 h, -15 °C
Référence
- Preparation of piperidine derivatives as renin inhibitors, World Intellectual Property Organization, , ,
Méthode de production 9
Conditions de réaction
1.1 Reagents: Potassium tert-butoxide , Hydrogen Catalysts: (OC-6-14)-[1,1′-[1,1′-Biphenyl]-2,2′-diylbis[1,1-diphenylphosphine-κP]]dichloro(… Solvents: Isopropanol ; 20 h, 10 atm, 25 °C
Référence
- Diastereo-selective alcohol compound production method and ruthenium compound, World Intellectual Property Organization, , ,
Méthode de production 10
Conditions de réaction
1.1 Catalysts: (R)-2-Methyl-CBS-oxazaborolidine Solvents: Toluene , Tetrahydrofuran ; -15 °C; 1 h, -15 °C
1.2 Reagents: (T-4)-Trihydro(tetrahydrofuran)boron Solvents: Tetrahydrofuran ; -15 °C; 2 h, -15 °C
1.3 Reagents: Methanol ; -15 °C
1.2 Reagents: (T-4)-Trihydro(tetrahydrofuran)boron Solvents: Tetrahydrofuran ; -15 °C; 2 h, -15 °C
1.3 Reagents: Methanol ; -15 °C
Référence
- Discovery of VTP-27999, an Alkyl Amine Renin Inhibitor with Potential for Clinical UtilityACS Medicinal Chemistry Letters, 2011, 2(10), 747-751,
Méthode de production 11
Conditions de réaction
1.1 Reagents: Catecholborane Catalysts: (R)-2-Methyl-CBS-oxazaborolidine Solvents: Toluene ; 16 h, -14 °C
Référence
- Design and optimization of renin inhibitors: Orally bioavailable alkyl aminesBioorganic & Medicinal Chemistry Letters, 2009, 19(13), 3541-3545,
1-Piperidinecarboxylic acid, 3-[(R)-(3-chlorophenyl)hydroxymethyl]-, 1,1-dimethylethyl ester, (3R)- Raw materials
- 1-Piperidinecarboxylic acid, 3-[(MethoxyMethylaMino)carbonyl]-, 1,1-diMethylethyl ester, (3R)-
- 1-Piperidinecarboxylic acid, 3-(3-chlorobenzoyl)-, 1,1-dimethylethyl ester
- 1-Bromo-3-chlorobenzene
- (R)-tert-butyl 3-(3-chlorobenzoyl)piperidine-1-carboxylate
- (R)-tert-butyl 3-(3-fluorobenzoyl)piperidine-1-carboxylate
1-Piperidinecarboxylic acid, 3-[(R)-(3-chlorophenyl)hydroxymethyl]-, 1,1-dimethylethyl ester, (3R)- Preparation Products
- 1-Piperidinecarboxylic acid, 3-[(R)-(3-chlorophenyl)hydroxymethyl]-, 1,1-dimethylethyl ester, (3R)- (942142-74-7)
- (R)-tert-butyl 3-((R)-(3-chlorophenyl)(hydroxy)Methyl)piperidine-1-carboxylate (942142-75-8)
- 1,1-Dimethylethyl (3S)-3-[(S)-(3-chlorophenyl)hydroxymethyl]-1-piperidinecarboxylate (1333116-47-4)
1-Piperidinecarboxylic acid, 3-[(R)-(3-chlorophenyl)hydroxymethyl]-, 1,1-dimethylethyl ester, (3R)- Littérature connexe
-
Georgia E. Williams,Gabriele Kociok-Köhn,Simon E. Lewis Org. Biomol. Chem., 2021,19, 2502-2511
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Hale Ocak,Belkız Bilgin-Eran,Carsten Tschierske Soft Matter, 2013,9, 4590-4597
-
Sumon Sarkar,Kelvin Pak Shing Cheung,Vladimir Gevorgyan Chem. Sci., 2020,11, 12974-12993
-
Robin T. Macaluso,Benjamin K. Greve Dalton Trans., 2012,41, 14225-14235
-
5. Au nano dumbbells catalyzed the cutting of graphene oxide sheets upon plasmon-enhanced reduction†Xiaotian Wang,Mingyun Zhu,Wanlin Fu,Chengqian Huang,Qing Gu,Tingying Helen Zeng,Yunqian Dai,Yueming Sun RSC Adv., 2016,6, 46218-46225
Classification associée
- Solvants et chimiques organiques Composés organiques composés hétérocycliques organiques Piperidines Acides piperidinocarboxyliques
- Solvants et chimiques organiques Composés organiques composés hétérocycliques organiques Piperidines Acides piperidinocarboxyliques et dérivés Acides piperidinocarboxyliques
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